molecular formula C7H14N2O B12959267 4,4-Dimethylpyrrolidine-3-carboxamide

4,4-Dimethylpyrrolidine-3-carboxamide

Cat. No.: B12959267
M. Wt: 142.20 g/mol
InChI Key: BBCGEGCLLQAECM-UHFFFAOYSA-N
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Description

4,4-Dimethylpyrrolidine-3-carboxamide: is a chemical compound belonging to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylpyrrolidine-3-carboxamide typically involves the cyclization of suitable precursors. One common method is the reaction of 4,4-dimethyl-1,3-diaminobutane with a carbonyl compound under acidic or basic conditions to form the pyrrolidine ring. The reaction conditions may vary, but temperatures around 80-100°C and the use of solvents like ethanol or methanol are common.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry: 4,4-Dimethylpyrrolidine-3-carboxamide is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new chemical entities.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a ligand in binding studies.

Medicine: The compound has potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities, making it a candidate for therapeutic research.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4,4-Dimethylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carboxamide group plays a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

    Pyrrolidine-2,5-dione: A related compound with a similar pyrrolidine ring structure but different functional groups.

    Prolinol: Another pyrrolidine derivative with hydroxyl groups, used in various chemical applications.

    Pyrrolopyrazine: A nitrogen-containing heterocycle with a fused pyrrole and pyrazine ring, exhibiting different biological activities.

Uniqueness: 4,4-Dimethylpyrrolidine-3-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group. This combination of features imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

4,4-dimethylpyrrolidine-3-carboxamide

InChI

InChI=1S/C7H14N2O/c1-7(2)4-9-3-5(7)6(8)10/h5,9H,3-4H2,1-2H3,(H2,8,10)

InChI Key

BBCGEGCLLQAECM-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC1C(=O)N)C

Origin of Product

United States

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